
Thiamine Benzoate-d5 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯甲酸硫胺素-d5(盐酸盐)是硫胺素苯甲酸盐盐酸盐的氘代形式。硫胺素,也称为维生素 B1,是一种必需的营养素,在能量代谢和神经系统正常运作中起着至关重要的作用。氘代形式,苯甲酸硫胺素-d5(盐酸盐),由于其稳定性和可追溯性,经常用于科学研究中研究硫胺素的药代动力学和代谢途径。
准备方法
合成路线和反应条件
苯甲酸硫胺素-d5(盐酸盐)的合成通常涉及硫胺素苯甲酸盐的氘代。该过程可以通过多种方法实现,包括使用氘代试剂或溶剂。反应条件通常需要受控环境以确保氘原子掺入硫胺素分子中。合成中常用的试剂包括氘代苯甲酸和氘代盐酸。
工业生产方法
苯甲酸硫胺素-d5(盐酸盐)的工业生产涉及使用优化反应条件的大规模合成,以最大限度地提高产量和纯度。该过程包括使用高效液相色谱 (HPLC) 来纯化最终产物并确保其质量。生产方法的设计旨在经济高效且可扩展,以满足科学研究和制药应用的需求。
化学反应分析
反应类型
苯甲酸硫胺素-d5(盐酸盐)会发生多种化学反应,包括:
氧化: 硫胺素可以被氧化生成硫色素,这是一种荧光化合物。
还原: 硫胺素可以被还原生成二氢硫胺素。
取代: 硫胺素可以进行亲核取代反应,特别是在噻唑环上。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和铁氰化钾。
还原: 使用硼氢化钠等还原剂。
取代: 在碱性条件下使用氢氧根离子或胺类等亲核试剂。
主要产品
氧化: 硫色素
还原: 二氢硫胺素
取代: 各种取代的硫胺素衍生物
科学研究应用
苯甲酸硫胺素-d5(盐酸盐)在科学研究中具有广泛的应用:
化学: 用作硫胺素代谢和降解途径研究中的示踪剂。
生物学: 用于研究硫胺素在细胞过程中的作用及其转运机制。
医学: 研究其在治疗与硫胺素缺乏相关的疾病(如脚气病和韦尼克-科尔萨科夫综合征)中的潜在治疗作用。
工业: 用于开发强化食品和膳食补充剂,以确保充足的硫胺素摄入量。
作用机制
苯甲酸硫胺素-d5(盐酸盐)通过转化为硫胺素二磷酸 (ThDP) 发挥其作用,ThDP 是一种活性辅酶形式。ThDP 对于参与碳水化合物代谢的几种酶的催化活性至关重要,包括丙酮酸脱氢酶和α-酮戊二酸脱氢酶。这些酶在克雷布斯循环中起着至关重要的作用,促进 ATP(细胞的主要能量货币)的产生。此外,硫胺素还具有非辅酶作用,例如调节神经递质释放和预防氧化应激。
相似化合物的比较
类似化合物
- 盐酸硫胺素
- 硫胺素单硝酸盐
- 苯福硫胺
- O,S-二苯甲酰硫胺素
独特性
苯甲酸硫胺素-d5(盐酸盐)由于其氘代性质而具有独特性,这在代谢研究中提供了增强的稳定性和可追溯性。与其他硫胺素衍生物不同,氘代形式允许使用质谱等技术精确跟踪硫胺素的代谢命运。这使其成为药代动力学和药效学研究中不可或缺的工具。
属性
分子式 |
C19H22Cl2N4O2S |
|---|---|
分子量 |
446.4 g/mol |
IUPAC 名称 |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl 2,3,4,5,6-pentadeuteriobenzoate;chloride;hydrochloride |
InChI |
InChI=1S/C19H21N4O2S.2ClH/c1-13-17(8-9-25-19(24)15-6-4-3-5-7-15)26-12-23(13)11-16-10-21-14(2)22-18(16)20;;/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22);2*1H/q+1;;/p-1/i3D,4D,5D,6D,7D;; |
InChI 键 |
VVIAAKNVDRRCLK-HNXNXGHXSA-M |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCCC2=C([N+](=CS2)CC3=CN=C(N=C3N)C)C)[2H])[2H].Cl.[Cl-] |
规范 SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOC(=O)C3=CC=CC=C3.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


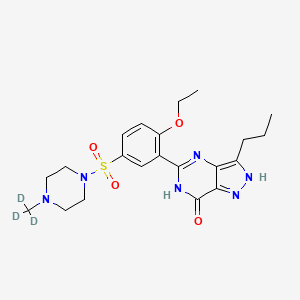


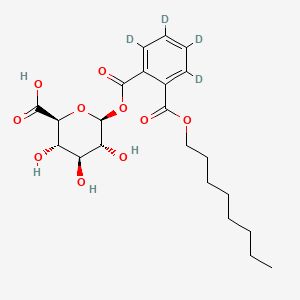
![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)

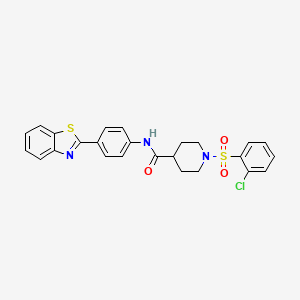
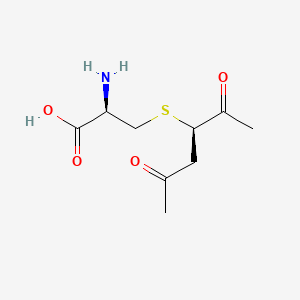
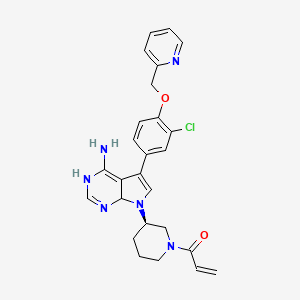

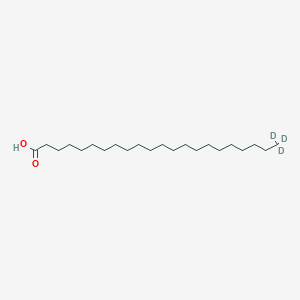
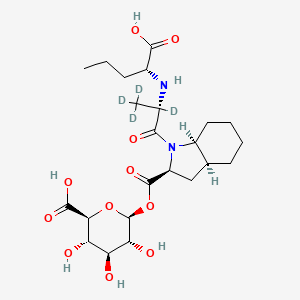
![acetic acid;(5R,11S,17S,20S,23S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B12419549.png)

